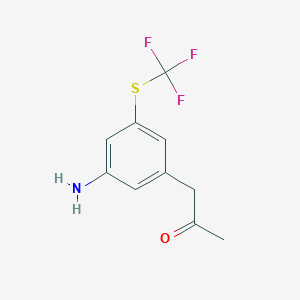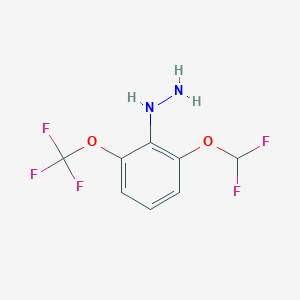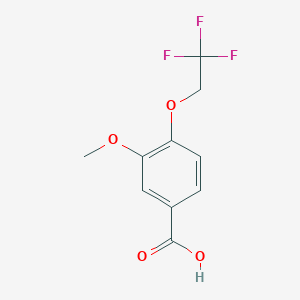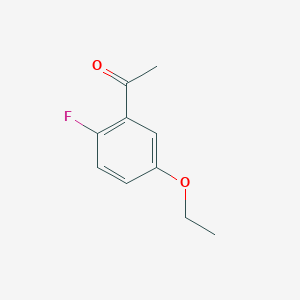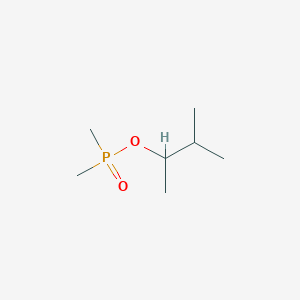
3-Methylazetidine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylazetidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine-1-sulfonyl fluoride typically involves the reaction of 3-methylazetidine with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions often involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of the sulfonyl fluoride group with other functional groups.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions:
Electrophilic Fluorination: Using reagents like sulfuryl fluoride gas.
Nucleophilic Substitution: Employing nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include substituted azetidines and various sulfonyl derivatives .
Aplicaciones Científicas De Investigación
3-Methylazetidine-1-sulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Materials Science: Used in the development of polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methylazetidine-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating various substitution reactions. The azetidine ring’s strained nature also contributes to its reactivity, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
- Azetidine-1-sulfonyl fluoride
- 3-Methylazetidine
- Sulfonyl fluorides
Comparison: 3-Methylazetidine-1-sulfonyl fluoride is unique due to the presence of both the azetidine ring and the sulfonyl fluoride group.
Propiedades
Fórmula molecular |
C4H8FNO2S |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-methylazetidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3 |
Clave InChI |
YIDWNCUOOYCPRP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

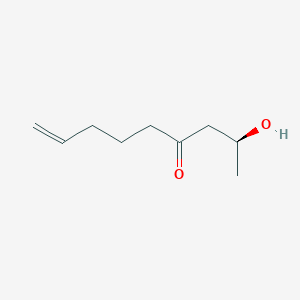
![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
